3-Phenyl-5-(phenylsulfanyl)-6-(trifluoromethyl)-1,2,4-triazine
Description
Properties
IUPAC Name |
3-phenyl-5-phenylsulfanyl-6-(trifluoromethyl)-1,2,4-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3S/c17-16(18,19)13-15(23-12-9-5-2-6-10-12)20-14(22-21-13)11-7-3-1-4-8-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEANBIBPVJLEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N=N2)C(F)(F)F)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Phenyl-5-(phenylsulfanyl)-6-(trifluoromethyl)-1,2,4-triazine is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial, antifungal, anticancer, and other pharmacological activities.
- Molecular Formula : C19H14F3N3S
- Molecular Weight : 405.40 g/mol
- CAS Number : 478048-14-5
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial properties. For instance, derivatives of triazine have shown effectiveness against various bacterial strains. In a study examining related compounds, some demonstrated minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against Gram-positive and Gram-negative bacteria .
Antifungal Activity
The antifungal potential of triazine derivatives is particularly noteworthy. Compounds similar to this compound have been tested against Candida albicans and other fungal strains. The results showed that certain derivatives could inhibit fungal growth effectively, with MIC values comparable to established antifungal agents like amphotericin B .
Anticancer Activity
Studies have also explored the anticancer properties of triazine derivatives. For example, compounds containing trifluoromethyl groups have been linked to enhanced cytotoxicity against various cancer cell lines. Research has indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo . The mechanism often involves the disruption of cellular signaling pathways essential for cancer cell survival.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazine derivatives. The presence of electronegative substituents such as trifluoromethyl groups significantly enhances the biological activity by increasing lipophilicity and improving membrane permeability .
| Compound | Structure | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| This compound | Structure | 0.25 - 1.9 | Antimicrobial |
| Related Triazine Derivative | Structure | 0.39 - 0.78 | Antifungal |
| Another Triazine Variant | Structure | <500 nM | Anticancer |
Case Studies
- Antifungal Efficacy : A study evaluated the antifungal activity of various triazine derivatives against Candida species, demonstrating that compounds with trifluoromethyl substitutions exhibited superior efficacy compared to their non-substituted counterparts .
- Cytotoxicity in Cancer Models : In vitro studies on cancer cell lines revealed that certain triazine derivatives induced significant cytotoxic effects, leading to a reduction in cell viability and increased apoptosis markers compared to control groups .
Comparison with Similar Compounds
Ethyl 3-(4-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate (CAS 338965-81-4)
- Structure : Features a 4-methylphenyl group at position 3, a 3-(trifluoromethyl)phenylsulfanyl group at position 5, and an ethyl carboxylate at position 6.
- Key Differences: The ethyl carboxylate at position 6 introduces polarity, enhancing aqueous solubility compared to the non-polar trifluoromethyl group in the target compound. The 4-methylphenyl substituent may reduce steric hindrance compared to the unsubstituted phenyl group in the target compound.
- Applications : Likely optimized for solubility in pharmaceutical formulations .
N-Methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine (CAS 383148-46-7)
Sulfur-Containing Triazines
The synthesis of 3-Phenyl-5-(phenylsulfanyl)-6-(trifluoromethyl)-1,2,4-triazine likely involves nucleophilic substitution or anion-mediated coupling, as seen in . For example, Branowska et al. synthesized analogous sulfonyl-substituted triazines via BuLi-mediated reactions at -78°C, achieving moderate yields (37–52.5%). This contrasts with the target compound’s phenylsulfanyl group, which may require milder conditions due to reduced electron-withdrawing effects compared to sulfonyl groups .
Trifluoromethylation Strategies
The trifluoromethyl group in the target compound could be introduced via the Ruppert reaction (TMSCF₃ with iodinated precursors), as demonstrated for benzo[e][1,2,4]triazines in . This method offers regioselectivity but requires rigorous anhydrous conditions .
Physicochemical Properties
Spectral Data
- Fluorine NMR : In fluorine-substituted triazines (e.g., ), the C-F signal appears at ~138.6 ppm, consistent with trifluoromethyl groups. The target compound’s -CF₃ group would exhibit similar deshielding .
- Sulfur Effects : The phenylsulfanyl group in the target compound may show distinct ¹H NMR shifts (e.g., aromatic protons near sulfur) compared to sulfonyl or amine derivatives .
Lipophilicity and Solubility
- The trifluoromethyl group increases logP (lipophilicity), while sulfanyl groups balance this with moderate polarity. Ethyl carboxylate derivatives () exhibit higher solubility but lower membrane permeability .
Tabulated Comparison of Key Compounds
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Phenyl-5-(phenylsulfanyl)-6-(trifluoromethyl)-1,2,4-triazine, and how can reaction efficiency be improved?
- Methodological Answer : Synthesis of triazine derivatives often employs solvent-free interactions or one-pot strategies. For example, 4,6-disubstituted triazines can be synthesized via cotrimerization of aromatic nitriles with guanidine derivatives, optimizing reaction time and yield by adjusting stoichiometry and temperature . To improve efficiency, computational pre-screening of reaction conditions (e.g., solvent polarity, catalyst loading) using quantum chemical calculations can narrow experimental parameters, reducing trial-and-error iterations .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer : Structural elucidation typically combines NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS) to confirm functional groups and molecular weight. Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles, as demonstrated in studies of analogous triazine derivatives with phenyl and trifluoromethyl substituents . For amorphous samples, powder XRD paired with DFT-optimized geometries can infer packing arrangements .
Advanced Research Questions
Q. How can density functional theory (DFT) and reaction path search methods optimize reaction mechanisms for this triazine derivative?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) model transition states and intermediates to identify energetically favorable pathways. For example, ICReDD employs quantum chemical reaction path searches to predict regioselectivity in triazine functionalization, guiding experimentalists to prioritize pathways with lower activation barriers . Comparative studies between computed and experimental IR/Raman spectra validate mechanistic hypotheses .
Q. What strategies resolve contradictions between experimental and computational data in reaction kinetics or product distribution?
- Methodological Answer : Iterative feedback loops integrate experimental results (e.g., HPLC yield, kinetic profiles) with computational refinements. Discrepancies in activation energies may arise from solvent effects or implicit solvation models; recalibrating DFT parameters (e.g., including dispersion corrections) improves alignment . For ambiguous product ratios, tandem MS/MS fragmentation or in-situ NMR monitoring clarifies intermediate stability .
Q. How can membrane separation technologies or advanced reactor designs enhance purification of this triazine compound?
- Methodological Answer : Nanofiltration membranes with tailored pore sizes (1–5 nm) selectively separate triazine derivatives from byproducts based on molecular weight and polarity. Continuous-flow reactors with immobilized catalysts improve yield in multi-step syntheses by minimizing side reactions, as shown in analogous triazine systems . Process simulation software (e.g., Aspen Plus) models mass transfer limitations to optimize reactor geometry .
Q. What role do substituents (phenylsulfanyl, trifluoromethyl) play in modulating electronic properties and reactivity?
- Methodological Answer : The electron-withdrawing trifluoromethyl group increases electrophilicity at the triazine core, facilitating nucleophilic substitutions. Phenylsulfanyl groups enhance π-stacking interactions, as evidenced by SCXRD data showing shortened aryl-Triazine distances (3.4–3.6 Å) . Electrochemical studies (cyclic voltammetry) quantify substituent effects on redox potentials, correlating with DFT-calculated HOMO/LUMO gaps .
Data Management and Experimental Design
Q. How can chemical software streamline data analysis and experimental design for triazine-based research?
- Methodological Answer : Platforms like Gaussian or ORCA automate DFT workflows, while cheminformatics tools (e.g., KNIME) cluster reaction outcomes into actionable trends. Virtual screening of solvent/catalyst combinations reduces lab trials by 40–60%, as validated in ICReDD’s reaction discovery pipeline . Secure data management systems (e.g., LabArchive) encrypt spectral datasets and ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
